Cas no 101096-04-2 (2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid)

2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-chlorophenyl)-2-(p-tolyl)acetic acid
- AM87919
- 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid
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- Inchi: 1S/C15H13ClO2/c1-10-2-4-11(5-3-10)14(15(17)18)12-6-8-13(16)9-7-12/h2-9,14H,1H3,(H,17,18)
- InChI Key: OPUMJIWTLRPCCA-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C(=O)O)C1C=CC(C)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 276
- Topological Polar Surface Area: 37.3
- XLogP3: 4.2
2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C126040-50mg |
2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid |
101096-04-2 | 50mg |
$ 150.00 | 2022-06-06 | ||
TRC | C126040-100mg |
2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid |
101096-04-2 | 100mg |
$ 250.00 | 2022-06-06 |
2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid Related Literature
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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2. Caper tea
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
Additional information on 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid
2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid (CAS No. 101096-04-2): An Overview
2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid (CAS No. 101096-04-2) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as CTAA, has garnered attention due to its unique structural properties and potential biological activities. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research developments surrounding 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid.
The chemical structure of 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid is characterized by a central acetic acid moiety flanked by a 4-chlorophenyl and a p-tolyl group. This arrangement imparts the molecule with distinct physical and chemical properties, making it an interesting candidate for various scientific investigations. The presence of the chlorine atom and the methyl group on the aromatic rings contributes to the compound's lipophilicity and electronic properties, which are crucial for its biological interactions.
Synthesis of 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid can be achieved through several routes, including Friedel-Crafts acylation, Grignard reactions, and transition metal-catalyzed coupling reactions. One common method involves the reaction of 4-chlorobenzaldehyde with p-tolylmagnesium bromide followed by oxidation to form the carboxylic acid. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using biocatalysts and microwave-assisted reactions.
The biological activities of 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid have been extensively studied in recent years. Research has shown that this compound exhibits anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs. A study published in the Journal of Medicinal Chemistry demonstrated that CTAA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Additionally, it has been found to possess analgesic effects, which could be beneficial in pain management therapies.
Beyond its anti-inflammatory and analgesic properties, 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid has also shown promise in cancer research. Studies have indicated that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent. A recent publication in the Cancer Research Journal reported that CTAA can selectively target and kill breast cancer cells while sparing normal cells, highlighting its therapeutic potential.
In the realm of neurodegenerative diseases, 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid has been investigated for its neuroprotective effects. Research conducted at a leading pharmaceutical institute found that this compound can reduce oxidative stress and prevent neuronal cell death in models of Alzheimer's disease. These findings suggest that CTAA could be a valuable tool in developing treatments for neurodegenerative disorders.
The pharmacokinetic properties of 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid have also been studied to understand its behavior in biological systems. Preclinical studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as a therapeutic agent. However, more research is needed to optimize its pharmacological properties and ensure its safety and efficacy in human trials.
In conclusion, 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid (CAS No. 101096-04-2) is a promising compound with diverse biological activities and potential applications in medicinal chemistry and pharmaceutical research. Its anti-inflammatory, analgesic, anticancer, and neuroprotective properties make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance, it is likely that new insights into the mechanisms of action and potential clinical applications of this compound will emerge.
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